(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a chiral compound that contains a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of a suitable epoxide with 1H-1,2,4-triazole under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or water. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong interactions with metal ions, which can be exploited in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
(2S)-1-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with one less carbon in the alkyl chain.
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different biological activities and chemical reactivities compared to its analogs. The presence of the triazole ring also imparts unique properties, such as the ability to form strong interactions with metal ions and participate in various biochemical pathways.
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3/t5-/m0/s1 |
InChI Key |
DGWHDIYEULVUTH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC=N1)O |
Canonical SMILES |
CC(CN1C=NC=N1)O |
Origin of Product |
United States |
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